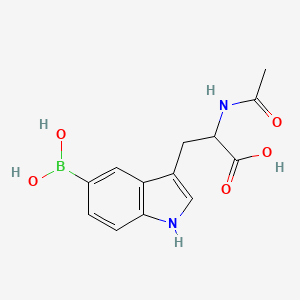
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid is a compound that features an indole ring substituted with a boronic acid group and an acetamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the use of a boronic acid or boronate ester and a palladium catalyst.
Acetylation: The acetamido group is introduced by reacting the indole derivative with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronic ester or borate.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic ester or borate derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with boronic acids.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and other enzymes that have a serine or threonine residue in their active site.
相似化合物的比较
Similar Compounds
2-Acetamido-3-(1H-indol-3-yl)propanoic acid: Lacks the boronic acid group but has similar structural features.
2-Amino-3-(5-borono-1H-indol-3-yl)propanoic acid: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
The presence of both the boronic acid and acetamido groups in 2-Acetamido-3-(5-borono-1H-indol-3-YL)propanoic acid makes it unique. The boronic acid group allows for specific interactions with enzymes, while the acetamido group can enhance the compound’s stability and solubility.
属性
分子式 |
C13H15BN2O5 |
|---|---|
分子量 |
290.08 g/mol |
IUPAC 名称 |
2-acetamido-3-(5-borono-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H15BN2O5/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14(20)21)5-10(8)11/h2-3,5-6,12,15,20-21H,4H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
FELYXGNXKOIWOJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


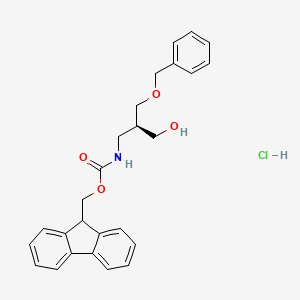
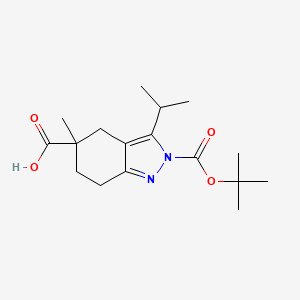
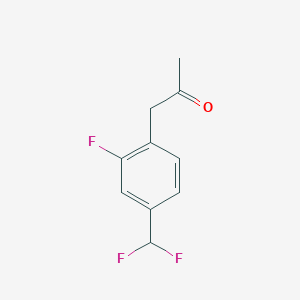
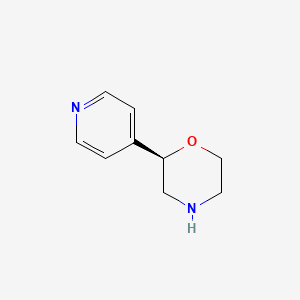

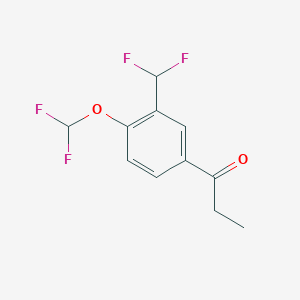
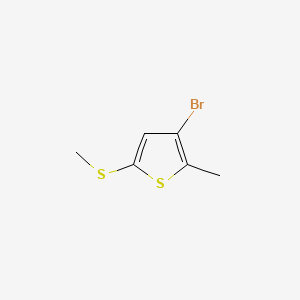
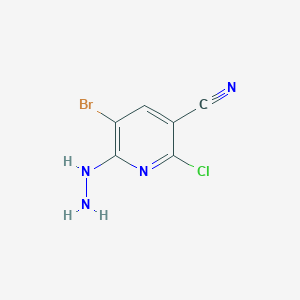
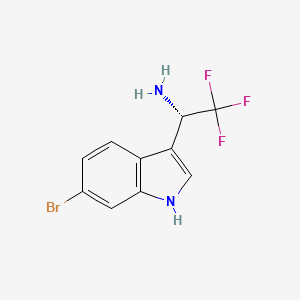

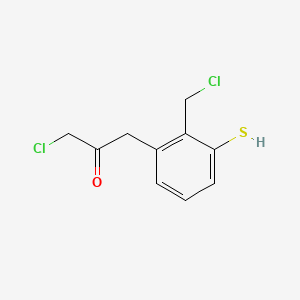
![5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B14038569.png)
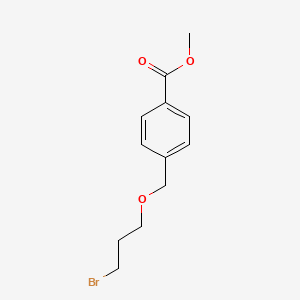
![(S)-(5-Methyl-5-azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B14038577.png)
